Diethyl 3-oxoheptanedioate: A Comprehensive Technical Guide
Diethyl 3-oxoheptanedioate: A Comprehensive Technical Guide
CAS Number: 40420-22-2
This technical guide provides an in-depth overview of Diethyl 3-oxoheptanedioate, a versatile β-keto ester of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis and purification, and its applications, particularly in the synthesis of potentially bioactive molecules.
Chemical and Physical Properties
Diethyl 3-oxoheptanedioate, also known as Diethyl 3-oxopimelate or 3-Oxoheptanedioic acid diethyl ester, is a colorless to light yellow liquid.[1][2] Its bifunctional nature, containing both a ketone and two ester functional groups, makes it a valuable intermediate in a variety of organic syntheses.[3] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 40420-22-2 | [4] |
| Molecular Formula | C₁₁H₁₈O₅ | [5] |
| Molecular Weight | 230.26 g/mol | [5] |
| Appearance | Colorless to light yellow, clear liquid | [1][2] |
| Boiling Point | 130-132 °C at 0.5 mmHg | [4][6] |
| Density | 1.084 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.447 | [4][6] |
Experimental Protocols
Synthesis of Diethyl 3-oxoheptanedioate
A common and effective method for the synthesis of Diethyl 3-oxoheptanedioate and related β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[7][8] The following is a representative protocol adapted from established procedures for similar compounds.
Materials:
-
Diethyl pimelate
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Anhydrous diethyl ether or toluene
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with a solution of sodium ethoxide in anhydrous diethyl ether.
-
Addition of Diester: Diethyl pimelate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature, typically room temperature or slightly elevated.
-
Reaction: The reaction mixture is stirred and heated under reflux for several hours to promote the intramolecular cyclization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the excess sodium ethoxide is neutralized by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Diethyl 3-oxoheptanedioate. Further purification can be achieved by fractional distillation under vacuum.[9][10]
Purification of Diethyl 3-oxoheptanedioate
The primary method for purifying Diethyl 3-oxoheptanedioate is fractional distillation under reduced pressure .[9][10] This technique is suitable for separating the desired product from unreacted starting materials and high-boiling point byproducts.
For smaller scales or for obtaining very high purity material, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the compound.
In some cases, particularly if the product is a solid at room temperature or forms crystalline derivatives, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[8][11]
Applications in Drug Discovery and Development
Diethyl 3-oxoheptanedioate serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Its reactive methylene group and multiple functional groups allow for a variety of chemical transformations, making it a valuable tool in the construction of diverse molecular scaffolds.[3]
Role as a Synthetic Intermediate
The versatility of Diethyl 3-oxoheptanedioate allows it to participate in a range of reactions, including:
-
Alkylation and Acylation: The acidic α-protons can be readily removed to form an enolate, which can then be reacted with various electrophiles.
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems.[12]
-
Michael Addition: Acting as a Michael donor to α,β-unsaturated compounds.[12]
-
Heterocycle Synthesis: Serving as a precursor for the synthesis of various heterocyclic compounds, which are common motifs in pharmaceuticals.[13]
The following diagram illustrates the logical workflow of utilizing Diethyl 3-oxoheptanedioate in a drug discovery context.
Potential Biological Activity and Signaling Pathways
While Diethyl 3-oxoheptanedioate itself is not widely reported as a biologically active molecule, the broader class of β-keto esters has garnered attention for its potential pharmacological activities. Notably, some β-keto esters have been investigated as antibacterial agents that may function by inhibiting bacterial quorum sensing .[14][15]
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density. This system is crucial for virulence and biofilm formation in many pathogenic bacteria. By interfering with quorum sensing signaling, these compounds can potentially disrupt bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for developing resistance.
The proposed mechanism involves the β-keto ester acting as an antagonist to the binding of native autoinducers (signaling molecules) to their cognate receptor proteins.
The following diagram illustrates a simplified model of this potential signaling pathway inhibition.
Furthermore, derivatives of pimelic acid, the dicarboxylic acid corresponding to Diethyl 3-oxoheptanedioate, are involved in the biosynthesis of essential compounds like the amino acid lysine and the vitamin biotin.[16][17] This highlights the biological relevance of the seven-carbon backbone of this molecule.
Conclusion
Diethyl 3-oxoheptanedioate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and, by extension, in the field of drug discovery and development. Its well-defined chemical properties and reactivity, coupled with established synthetic and purification methodologies, make it an attractive starting material for the creation of complex and potentially bioactive molecules. While direct biological activity is not extensively documented, the exploration of β-keto esters as a class of compounds with interesting pharmacological profiles, such as quorum sensing inhibitors, suggests a promising avenue for future research involving derivatives of Diethyl 3-oxoheptanedioate.
References
- 1. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 3-Oxopimelate | 40420-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Diethyl 3-oxoheptanedioate (40420-22-2) for sale [vulcanchem.com]
- 4. Diethyl 3-oxopimelate 40420-22-2 [sigmaaldrich.com]
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- 6. CAS NO. 40420-22-2 | DIETHYL 3-OXOPIMELATE | C11H18O5 [localpharmaguide.com]
- 7. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]
- 8. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scribd.com [scribd.com]
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- 12. benchchem.com [benchchem.com]
- 13. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pimelic acid - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]

